![molecular formula C21H20O13 B191946 Myricetin 3-galactoside CAS No. 15648-86-9](/img/structure/B191946.png)
Myricetin 3-galactoside
Overview
Description
Myricetin 3-galactoside is a flavonoid found in M. communis and has diverse biological activities . It inhibits xanthine oxidase in a cell-free assay when used at a concentration of 100 µg/ml . It is cytotoxic to K562 cells (IC 50 = 220 µg/ml) and inhibits hydrogen peroxide-induced malondialdehyde (MDA) formation in the same cells when used at concentrations of 110, 220, and 440 µg/ml .
Synthesis Analysis
The enzymatic synthesis of myricetin 3-O-galactoside has been achieved through a whole-cell biocatalyst .Molecular Structure Analysis
The chemical formula of Myricetin 3-galactoside is C21H20O13 . Its exact mass is 480.09 and its molecular weight is 480.380 .Chemical Reactions Analysis
Myricetin 3-O-galactoside and its myricetin aglycone can trap free radicals via a chain reaction comprising a propagation step and a termination step . At the propagation step, both Myricetin 3-O-galactoside and myricetin could trap radicals through redox-dependent antioxidant pathways .Physical And Chemical Properties Analysis
Myricetin 3-galactoside has a molecular formula of C21H20O13, an exact mass of 480.09, and a molecular weight of 480.380 .Scientific Research Applications
Antioxidant Activity
Myricetin 3-O-galactoside exhibits potent antioxidant properties . It can elevate antioxidant enzyme levels and reduce lipid peroxidation . This compound is effective in scavenging free radicals, which play a role in various diseases, including cardiovascular diseases (CVD), cancer, and aging .
Anti-inflammatory Effects
The anti-inflammatory effects of Myricetin 3-O-galactoside have been demonstrated through its ability to inhibit nitric oxide synthesis, particularly inducible nitric oxide synthase (iNOS) . This action is beneficial in reducing inflammation-related pain and edema.
Neuroprotection
Myricetin 3-O-galactoside has shown promise in neuroprotection , particularly in the context of Alzheimer’s disease and other neurodegenerative conditions . It may protect against neuronal damage and support the health of the central nervous system.
Food Preservation
In the food industry, Myricetin 3-O-galactoside could be used as a preserving agent to extend the shelf life of foods containing oils and fats due to its ability to protect lipids against oxidation .
Pharmacological Applications
Myricetin 3-O-galactoside has a range of pharmacological applications, including anticancer , antihypertensive , immunomodulatory , and analgesic activities . Its multifunctional nature makes it a valuable compound in biomedicine.
Disease Prevention
The compound’s role in disease prevention is significant, particularly in combating oxidative stress-related diseases . It has been found to protect against cancer and myocardial dysfunction by suppressing inflammatory cytokines .
Antidiabetic Effects
Myricetin 3-O-galactoside has demonstrated antidiabetic effects by influencing metabolic pathways related to glucose metabolism and insulin sensitivity .
Cardiovascular Health
The compound’s ability to reduce platelet aggregation and control viral infections by interfering with DNA replication pathways suggests its potential in promoting cardiovascular health .
Mechanism of Action
Target of Action
Myricetin 3-O-galactoside, also known as Myricetin 3-galactoside or Myricetin 3-O-beta-D-galactopyranoside, primarily targets xanthine oxidase (XO) . XO is an enzyme that plays a crucial role in the catabolism of purines in humans and is involved in the production of uric acid . Myricetin 3-O-galactoside also interacts with Tyrosine-protein kinase JAK1 and Phosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit gamma isoform .
Mode of Action
Myricetin 3-O-galactoside inhibits the activity of xanthine oxidase, thereby reducing lipid peroxidation and scavenging free radicals . This compound also suppresses the activation of CREB and upregulates ERK phosphorylation , which might cause the decreased nuclear levels of MITF .
Biochemical Pathways
The compound’s action on xanthine oxidase affects the purine metabolism pathway, leading to a decrease in uric acid production . By suppressing CREB activation and upregulating ERK phosphorylation, Myricetin 3-O-galactoside may influence various cellular pathways, including those involved in cell proliferation, differentiation, and survival .
Pharmacokinetics
It is known that the bioavailability of flavonoids like myricetin can be influenced by factors such as metabolism, absorption, and excretion
Result of Action
The inhibition of xanthine oxidase by Myricetin 3-O-galactoside can lead to a decrease in uric acid production, potentially offering benefits in conditions like gout . Its antioxidant properties help in combating oxidative stress . Moreover, it has been suggested to be a potential nutraceutical with anti-melanogenic properties .
Action Environment
The action of Myricetin 3-O-galactoside can be influenced by various environmental factors. For instance, its antioxidant activity can be particularly beneficial in environments with high oxidative stress . Additionally, the compound is found in many fruits and vegetables, indicating that dietary intake can influence its bioavailability and efficacy .
properties
IUPAC Name |
5,7-dihydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O13/c22-5-12-15(28)17(30)18(31)21(33-12)34-20-16(29)13-8(24)3-7(23)4-11(13)32-19(20)6-1-9(25)14(27)10(26)2-6/h1-4,12,15,17-18,21-28,30-31H,5H2/t12-,15+,17+,18-,21+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOHXFLPXBUAOJM-MGMURXEASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1O)O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30166087 | |
Record name | Myricetin 3-galactoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30166087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Myricetin 3-galactoside | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034358 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Myricetin 3-galactoside | |
CAS RN |
15648-86-9 | |
Record name | Myricetin 3-O-galactoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15648-86-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Myricetin 3-galactoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015648869 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Myricetin 3-galactoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30166087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Myricetin 3-galactoside | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034358 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
198 - 201 °C | |
Record name | Myricetin 3-galactoside | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034358 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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